molecular formula C14H12ClNO4S B5783813 N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide

Cat. No.: B5783813
M. Wt: 325.8 g/mol
InChI Key: PRNQYJABDVJICK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide is an organic compound that features a benzodioxole moiety linked to a chlorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide typically involves the reaction of 1,3-benzodioxole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide is unique due to its combination of a benzodioxole moiety and a chlorobenzenesulfonamide group. This structural arrangement imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the chlorobenzene group can enhance its reactivity in substitution reactions compared to other benzodioxole derivatives.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10ClNO4S
  • Molecular Weight : 305.74 g/mol
  • CAS Number : 2620-50-0

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes:

  • Preparation of the Benzodioxole Moiety : This can be achieved via a Friedel-Crafts reaction followed by reduction.
  • Formation of the Sulfonamide Group : The sulfonamide is introduced through nucleophilic substitution on a chlorobenzene derivative.

The compound exhibits its biological activity primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : this compound may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions.

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines, showcasing IC50 values that suggest potent cytotoxic effects:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)26
HeLa (Cervical Cancer)32
A549 (Lung Cancer)40

The mechanism behind this activity is thought to involve the disruption of cancer cell proliferation pathways, possibly through the inhibition of specific kinases involved in cell cycle regulation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies show it exhibits activity against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40

These findings highlight its potential as a therapeutic agent in treating bacterial infections .

Case Studies

  • Anticancer Efficacy in Vivo : A recent study investigated the in vivo effects of this compound on tumor-bearing mice. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer drug candidate .
  • Mechanistic Insights : Further research into the compound's mechanism revealed that it induces apoptosis in cancer cells via the activation of caspase pathways, leading to programmed cell death. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-2-4-12(5-3-11)21(17,18)16-8-10-1-6-13-14(7-10)20-9-19-13/h1-7,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNQYJABDVJICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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